molecular formula C11H15FO B13598536 4-(5-Fluoro-2-methylphenyl)butan-2-ol

4-(5-Fluoro-2-methylphenyl)butan-2-ol

Katalognummer: B13598536
Molekulargewicht: 182.23 g/mol
InChI-Schlüssel: ZMUGGXBSUZZYDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Fluoro-2-methylphenyl)butan-2-ol is an organic compound with the molecular formula C11H15FO. It is a derivative of butanol, featuring a fluorinated aromatic ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylphenyl)butan-2-ol typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with a Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Fluoro-2-methylphenyl)butan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(5-Fluoro-2-methylphenyl)butan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom on the aromatic ring can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to biological effects. The alcohol group can participate in hydrogen bonding, further influencing the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Fluoro-2-methylphenyl)butan-2-ol is unique due to the presence of both a fluorinated aromatic ring and an alcohol group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds .

Eigenschaften

Molekularformel

C11H15FO

Molekulargewicht

182.23 g/mol

IUPAC-Name

4-(5-fluoro-2-methylphenyl)butan-2-ol

InChI

InChI=1S/C11H15FO/c1-8-3-6-11(12)7-10(8)5-4-9(2)13/h3,6-7,9,13H,4-5H2,1-2H3

InChI-Schlüssel

ZMUGGXBSUZZYDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)F)CCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.